Cas no 454709-84-3 (tert-butyl N-(4-methylpiperidin-3-yl)carbamate)
tert-butyl N-(4-methylpiperidin-3-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, (4-methyl-3-piperidinyl)-, 1,1-dimethylethyl ester (9CI)
- tert-butyl (4-methylpiperidin-3-yl)carbamate
- tert-butyl N-(4-methylpiperidin-3-yl)carbamate
- SY098085
- SBAAVGHNGCRJNY-UHFFFAOYSA-N
- MFCD28975719
- PB30353
- CS-0452631
- 3-(Boc-amino)-4-methylpiperidine
- AS-34566
- cis-3-(Boc-amino)-4-methylpiperidine
- MFCD18831512
- Carbamic acid, [(3S,4S)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester (9CI)
- SY344079
- MFCD30491137
- SY263724
- 250275-20-8
- tert-Butyl N-(4-methyl-3-piperidyl)carbamate
- MFCD18831513
- CARBAMIC ACID, (4-METHYL-3-PIPERIDINYL)-, 1,1-DIMETHYLETHYL ESTER
- CARBAMIC ACID, [(3R,4R)-4-METHYL-3-PIPERIDINYL]-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl N-[cis-4-methylpiperidin-3-yl]carbamate
- SB23218
- tert-butyl(4-methylpiperidin-3-yl)carbamate
- AKOS012630218
- SB23219
- (3R,4R)-N-Boc-4-methylpiperidin-3-amine
- tert-butyl N-[(3S,4R)-rel-4-methylpiperidin-3-yl]carbamate
- SY324725
- EN300-76324
- DB-309253
- 454709-84-3
- tert-butyl 4-methylpiperidin-3-ylcarbamate
- Trans-tert-butyl N-[(3S,4R)-4-methylpiperidin-3-yl]carbamate
- PB19615
- SY259265
- (3S,4R)-N-Boc-4-methylpiperidin-3-amine
- SB20360
- SB23217
- SB20361
- MFCD18331628
- tert-Butyl (trans-4-methylpiperidin-3-yl)carbamate
- SCHEMBL1457503
- Carbamic acid, [(3R,4R)-4-methyl-3-piperidinyl]-, 1,1-dimethylethyl ester, rel-
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- MDL: MFCD18331628
- Inchi: 1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)
- InChI Key: SBAAVGHNGCRJNY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CNCCC1C)=O
Computed Properties
- Exact Mass: 214.168127949g/mol
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4Ų
tert-butyl N-(4-methylpiperidin-3-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008600-250mg |
Cis-3-(boc-amino)-4-methylpiperidine |
454709-84-3 | 95% | 250mg |
$225.78 | 2023-09-01 | |
| Alichem | A129008600-1g |
Cis-3-(boc-amino)-4-methylpiperidine |
454709-84-3 | 95% | 1g |
$591.63 | 2023-09-01 | |
| Alichem | A129008600-5g |
Cis-3-(boc-amino)-4-methylpiperidine |
454709-84-3 | 95% | 5g |
$1582.02 | 2023-09-01 | |
| eNovation Chemicals LLC | D779783-1g |
3-(Boc-amino)-4-methylpiperidine |
454709-84-3 | 95% | 1g |
$480 | 2023-09-01 | |
| Chemenu | CM520565-1g |
tert-Butyl (4-methylpiperidin-3-yl)carbamate |
454709-84-3 | 98% | 1g |
$469 | 2022-09-01 | |
| Enamine | EN300-76324-0.05g |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate |
454709-84-3 | 95.0% | 0.05g |
$504.0 | 2025-03-22 | |
| Enamine | EN300-76324-0.1g |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate |
454709-84-3 | 95.0% | 0.1g |
$528.0 | 2025-03-22 | |
| Enamine | EN300-76324-0.25g |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate |
454709-84-3 | 95.0% | 0.25g |
$551.0 | 2025-03-22 | |
| Enamine | EN300-76324-0.5g |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate |
454709-84-3 | 95.0% | 0.5g |
$575.0 | 2025-03-22 | |
| Enamine | EN300-76324-1.0g |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate |
454709-84-3 | 95.0% | 1.0g |
$600.0 | 2025-03-22 |
tert-butyl N-(4-methylpiperidin-3-yl)carbamate Suppliers
tert-butyl N-(4-methylpiperidin-3-yl)carbamate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on tert-butyl N-(4-methylpiperidin-3-yl)carbamate
Professional Introduction to Compound with CAS No. 454709-84-3 and Product Name: Tert-butyl N-(4-methylpiperidin-3-yl)carbamate
Compound with the CAS number 454709-84-3 and the product name Tert-butyl N-(4-methylpiperidin-3-yl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a tert-butyl group and a 4-methylpiperidine moiety, which are key features that contribute to its reactivity and utility in synthetic chemistry.
The tert-butyl N-(4-methylpiperidin-3-yl)carbamate molecule is particularly noteworthy for its role as an intermediate in the synthesis of various pharmacologically active agents. The presence of the carbamate functional group provides a versatile platform for further chemical modifications, enabling the development of novel compounds with enhanced biological activity. This has made it a valuable building block in the synthesis of small molecules targeting various therapeutic areas, including oncology, neurology, and inflammation.
In recent years, there has been a growing interest in the development of novel inhibitors targeting protein kinases, which are critical enzymes involved in numerous cellular processes. The 4-methylpiperidine moiety in Tert-butyl N-(4-methylpiperidin-3-yl)carbamate has been identified as a key pharmacophore that can enhance binding affinity and selectivity when incorporated into kinase inhibitors. This has led to several studies exploring its potential in designing next-generation therapeutics for cancer and other chronic diseases.
One of the most compelling aspects of this compound is its role in the development of selective kinase inhibitors. Protein kinases are implicated in various diseases, making them attractive targets for drug discovery. The structural features of Tert-butyl N-(4-methylpiperidin-3-yl)carbamate facilitate the design of inhibitors that can selectively bind to specific kinases without affecting others. This selectivity is crucial for minimizing side effects and improving therapeutic efficacy. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them promising candidates for further development.
The synthesis of Tert-butyl N-(4-methylpiperidin-3-yl)carbamate involves multi-step organic reactions that highlight the compound's synthetic utility. The tert-butyl group provides stability to the molecule, while the piperidine ring enhances solubility and bioavailability. These characteristics make it an ideal candidate for further derivatization and optimization. Researchers have employed various synthetic strategies to modify this compound, leading to a library of derivatives with diverse biological activities.
Advances in computational chemistry have also played a pivotal role in understanding the interactions between Tert-butyl N-(4-methylpiperidin-3-yl)carbamate and biological targets. Molecular modeling studies have provided insights into how this compound binds to protein kinases, offering a rational basis for designing more effective inhibitors. These computational approaches have complemented experimental efforts, accelerating the discovery process and enabling the rapid screening of novel derivatives.
The pharmacological profile of Tert-butyl N-(4-methylpiperidin-3-yl)carbamate has been extensively studied in vitro and in vivo. Preclinical trials have shown that derivatives of this compound exhibit significant therapeutic potential in models of cancer and inflammation. The ability to modulate kinase activity without causing off-target effects has made it an attractive candidate for further clinical development. Several pharmaceutical companies have included this compound or its derivatives in their pipeline for treating various diseases.
The future prospects for Tert-butyl N-(4-methylpiperidin-3-yl)carbamate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Innovations in synthetic methodologies are expected to further enhance its utility as a building block for drug discovery. Additionally, advances in biotechnology may enable the development of more targeted therapies based on this compound.
In conclusion, Tert-butyl N-(4-methylpiperidin-3-yl)carbamate (CAS No. 454709-84-3) represents a significant advancement in pharmaceutical chemistry with broad applications in drug development. Its unique structural features and versatile reactivity make it an invaluable intermediate for synthesizing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing unmet medical needs.
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